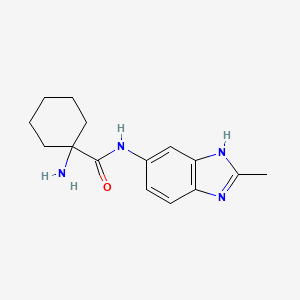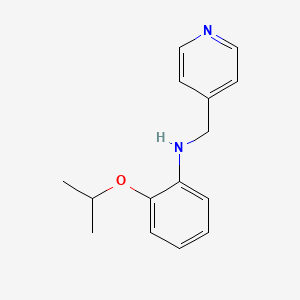![molecular formula C16H17N3O2 B7557791 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide, also known as DMCB, is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. DMCB is a member of the benzamide family and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to improve insulin sensitivity and glucose uptake. In inflammation research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
作用機序
The mechanism of action of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is not fully understood, but it has been suggested that it acts by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. In cancer research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases. In diabetes research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway. In inflammation research, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and inhibiting the activity of NF-κB.
実験室実験の利点と制限
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has several advantages for lab experiments, including its availability, stability, and low toxicity. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is readily available, making it easy to obtain for research purposes. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is also stable, allowing for long-term storage without degradation. Additionally, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has low toxicity, making it safe for use in lab experiments. However, one limitation of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide. One area of future research could be the development of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide analogs with improved solubility and potency. Another area of future research could be the investigation of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide in combination with other drugs for potential synergistic effects. Additionally, the potential therapeutic applications of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases, could be explored. Overall, the potential of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide for therapeutic applications makes it a promising compound for future research.
Conclusion
In conclusion, 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide is a small molecule that has been widely used in scientific research due to its potential therapeutic applications. The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been optimized to increase yield and purity, making it a readily available compound for research. 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects and has potential therapeutic applications in cancer, diabetes, and inflammation. Future research on 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide could focus on the development of analogs with improved solubility and potency, investigation of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide in combination with other drugs, and exploration of its potential therapeutic applications in other diseases.
合成法
The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with dimethylcarbamoyl chloride in the presence of a base to form 3-(dimethylcarbamoyl)benzoic acid. This intermediate is then coupled with 3-aminophenylboronic acid in the presence of a palladium catalyst to form 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide. The synthesis of 3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide has been optimized to increase yield and purity, making it a readily available compound for scientific research.
特性
IUPAC Name |
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)16(21)12-6-4-8-14(10-12)18-15(20)11-5-3-7-13(17)9-11/h3-10H,17H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTFXVOQKGZDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)


![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)